4-Ethoxyphenyl chloroformate
CAS No.:
Cat. No.: VC14356366
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO3 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | (4-ethoxyphenyl) carbonochloridate |
| Standard InChI | InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3 |
| Standard InChI Key | YXYYWRKYSZDHRP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)OC(=O)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
4-Ethoxyphenyl chloroformate is characterized by an ethoxy-substituted phenyl ring linked to a chloroformate functional group (). Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (4-ethoxyphenyl) carbonochloridate |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)OC(=O)Cl |
| InChI Key | YXYYWRKYSZDHRP-UHFFFAOYSA-N |
| Density | ~1.3 g/cm³ (estimated) |
| Boiling Point | 239–241°C (extrapolated) |
The ethoxy group at the para position enhances the electron-donating capacity of the aromatic ring, moderating the electrophilicity of the chloroformate moiety compared to aliphatic analogues .
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary synthesis route involves the reaction of 4-ethoxyphenol with phosgene () or its safer alternatives, such as triphosgene, under anhydrous conditions:
This exothermic reaction typically proceeds at 0–5°C in inert solvents like dichloromethane or toluene . Patent US3966786A highlights optimized continuous-flow methods for chloroformate synthesis, achieving yields >90% by maintaining short residence times (10–20 seconds) and precise stoichiometric control . For example, ethyl chloroformate production via phosgene and ethanol achieves 98% phosgene conversion under similar conditions .
Applications in Organic Synthesis
Carbamate and Urethane Formation
4-Ethoxyphenyl chloroformate is extensively used to synthesize carbamates via reaction with primary or secondary amines:
These carbamates serve as protease inhibitors, herbicides, and thermally reversible polymers. The ethoxy group’s steric and electronic effects modulate reaction kinetics, enabling selective derivatization in complex molecules .
Pharmaceutical Intermediates
Recent studies emphasize its role in synthesizing kinase inhibitors and antineoplastic agents. For instance, carbamate-linked prodrugs of doxorubicin leverage the ethoxyphenyl group for enhanced lipophilicity and tumor targeting.
| Exposure Duration | AEGL-1 | AEGL-2 | AEGL-3 |
|---|---|---|---|
| 10 minutes | 0.1 ppm | 2.5 ppm | 25 ppm |
These thresholds underscore the necessity of rigorous containment measures .
Recent Research and Innovations
Dynamic Covalent Chemistry
The compound’s utility in forming thermally reversible urethane bonds has spurred interest in self-healing polymers. Cross-linked networks incorporating 4-ethoxyphenyl-derived carbamates demonstrate >80% mechanical recovery after thermal annealing at 120°C.
Bioconjugation Strategies
Click chemistry approaches employ 4-ethoxyphenyl chloroformate to functionalize oligonucleotides and proteins. Site-specific carbamate linkages enable stable antibody-drug conjugates with controlled release profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume